2-Amino-3-hydroxy-5-(methylthio)pentanoic acid
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Overview
Description
2-Amino-3-hydroxy-5-(methylthio)pentanoic acid is an organic compound with the molecular formula C6H13NO3S. It is a sulfur-containing amino acid and a non-proteinogenic alpha-amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-5-(methylthio)pentanoic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to introduce the amino, hydroxy, and methylthio groups onto the pentanoic acid backbone. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-5-(methylthio)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing methylthio group.
Reduction: Reduction reactions may target the amino or hydroxy groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the amino group may produce amines .
Scientific Research Applications
2-Amino-3-hydroxy-5-(methylthio)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-5-(methylthio)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of neuronal nitric oxide synthase (nNOS) through mechanisms such as sulfide oxidation, oxidative dethiolation, and oxidative demethylation. These interactions can lead to the inactivation of nNOS and subsequent effects on nitric oxide production .
Comparison with Similar Compounds
Similar Compounds
L-2-Amino-5-(methylthio)pentanoic acid:
2-Amino-5-(methylthio)pentanoic acid: Another sulfur-containing amino acid with similar properties but distinct applications.
Uniqueness
2-Amino-3-hydroxy-5-(methylthio)pentanoic acid is unique due to the presence of both hydroxy and methylthio groups on the pentanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-amino-3-hydroxy-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO3S/c1-11-3-2-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) |
InChI Key |
JOYBNYJPNBDURI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(C(=O)O)N)O |
Origin of Product |
United States |
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